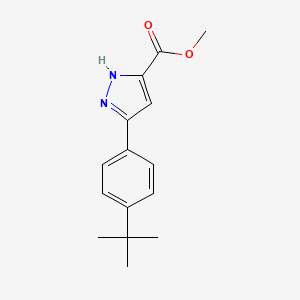

5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Description

5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative characterized by a methyl ester group at position 3 and a bulky 4-tert-butylphenyl substituent at position 5 of the pyrazole ring. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, including anti-inflammatory, analgesic, and antitumor agents . Its synthesis typically involves coupling reactions followed by esterification or hydrolysis steps, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name |

methyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)11-7-5-10(6-8-11)12-9-13(17-16-12)14(18)19-4/h5-9H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPNRYADSCFYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS Number: 1159770-55-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- Structure : The compound features a pyrazole ring substituted with a tert-butylphenyl group and a carboxylic acid methyl ester.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In studies evaluating various derivatives, compounds similar to this one demonstrated effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 45 µg/mL |

| S. typhi | 50 µg/mL |

| K. pneumoniae | 50 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:

- IC₅₀ Values : The IC₅₀ values for various pyrazole derivatives range from 3 to 20 µM against different cancer cell lines.

- Mechanism of Action : These compounds are believed to interfere with specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis .

The following table summarizes the anticancer activity of related compounds:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Breast Cancer (MCF-7) | 14 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 8 |

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies have shown that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

| Compound | Inhibition (%) at 10 µg/mL |

|---|---|

| Dexamethasone | 80% |

| Pyrazole Derivative A | 78% |

| Pyrazole Derivative B | 72% |

These results highlight the potential of this compound in treating inflammatory conditions .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and tested their biological activities against bacterial strains and cancer cell lines. Results indicated that specific substitutions on the pyrazole ring enhanced antimicrobial and anticancer properties .

- Mechanistic Studies : Another research effort examined the cellular mechanisms by which these compounds exert their effects, revealing alterations in cell cycle progression and induction of apoptosis in treated cancer cells .

Scientific Research Applications

Organic Synthesis

5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester serves as a versatile intermediate in organic synthesis. It is employed in the synthesis of various pyrazole derivatives, which are crucial in pharmaceuticals and agrochemicals. The tert-butyl group enhances solubility and stability, making it an attractive building block.

Case Study : Research has demonstrated that this compound can be used to synthesize novel pyrazole-based inhibitors for certain enzymes, showcasing its potential in drug discovery .

Materials Science

The compound has been investigated for its role in the development of organic semiconductors. The incorporation of the tert-butylphenyl group can improve the charge transport properties of organic field-effect transistors (OFETs).

| Property | Value |

|---|---|

| Charge Mobility | High |

| Stability | Enhanced |

Research Insight : Studies indicate that devices incorporating this compound exhibit improved performance metrics compared to traditional materials, making it a significant candidate for future electronic applications .

Biochemical Applications

In biochemical research, this compound has been utilized as a probe in nuclear magnetic resonance (NMR) studies. Its unique structural features allow for high sensitivity in detecting molecular interactions, particularly in studying protein assemblies involved in neurotransmitter release.

Application Example : The compound's effectiveness was demonstrated in analyzing synaptic complexes, providing insights into their dynamics and interactions .

Drug Development

The compound is being explored for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory agents and potential treatments for various diseases.

| Application Area | Findings |

|---|---|

| Anti-inflammatory | Exhibited significant activity in vitro |

| Anticancer | Preliminary studies suggest efficacy against certain cancer cell lines |

Authoritative Insight : Ongoing research aims to optimize its structure to enhance bioactivity and reduce toxicity, paving the way for new drug candidates .

Comparison with Similar Compounds

Aromatic Substituents

5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester ():

Replacing the tert-butyl group with a 4-chlorophenyl moiety reduces steric hindrance but increases electronegativity. This derivative has a molecular weight of 373.206 (vs. ~325–350 for the tert-butyl analog) and a predicted boiling point of 512.5°C . The chlorine atom may enhance halogen bonding in target interactions.- 5-(4-Bromophenoxyphenyl)-1H-pyrazole-3-carboxylic Acid Methyl Ester (): The bromophenoxy group introduces additional aromaticity and a higher molecular weight (373.206 vs. the tert-butyl analog’s ~325–350). The bromine atom could facilitate radioimaging applications, though it increases synthetic complexity .

Heterocyclic and Alkyl Substituents

- 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid ():

The methoxy group improves solubility via hydrogen bonding but reduces lipophilicity (LogP ≈ 2.1 vs. tert-butyl’s ~3.5). This derivative lacks the ester group, making it more polar and less bioavailable .

Variations in the Ester Group

- 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester (): Substituting methyl with ethyl esters increases molecular weight (395.67 vs. ~325–350) and slightly enhances metabolic stability due to slower hydrolysis.

5-(4-Carboxybenzylidene)-2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Methyl Ester ():

This hybrid pyrrole-pyrazole ester has a conjugated system that may enhance UV absorption for analytical detection. However, the fused ring system complicates synthesis compared to the simpler tert-butyl-substituted pyrazole .

Key Data Tables

Table 1: Physical and Chemical Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|---|

| 5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | C₁₆H₂₀N₂O₂ | ~325–350 | N/A | ~3.5 | 4-tert-Butylphenyl, methyl ester |

| 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | C₁₂H₁₁ClN₂O₂ | 373.206 | 512.5 | 2.8 | 4-Chlorophenyl, ethyl ester |

| 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₃ | 218.21 | N/A | 2.1 | 3-Methoxyphenyl, carboxylic acid |

Q & A

Q. What analytical techniques confirm regioselectivity in pyrazole ring substitutions?

- Answer : NOESY NMR and X-ray crystallography differentiate between 1H-pyrazole and 2H-pyrazole tautomers. For example, NOE correlations between the tert-butylphenyl group and pyrazole protons confirm substitution at the 5-position .

Methodological Notes

- Spectral Data Interpretation : ¹H-NMR chemical shifts for the pyrazole proton (δ 6.5–7.5 ppm) and tert-butyl group (δ 1.3 ppm, singlet) are diagnostic .

- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and statistical validation (e.g., ANOVA with post-hoc tests) .

- Computational Tools : Use AutoDock Vina for docking studies and Gaussian 16 for DFT-based electronic property calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.